Benzene, 1,2-diethoxy-4-propyl-
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Overview
Description
1,2-Diethoxy-4-propylbenzene is an organic compound with the molecular formula C13H20O2. It is a derivative of benzene, where two ethoxy groups and one propyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the larger family of alkylated and alkoxylated benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-4-propylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-diethoxybenzene with propyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1,2-diethoxy-4-propylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or propyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of 1,2-diethoxy-4-propylbenzaldehyde or 1,2-diethoxy-4-propylbenzoic acid.
Reduction: Formation of 1,2-diethoxy-4-propylcyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of 1,2-diethoxy-4-propylbenzene.
Scientific Research Applications
1,2-Diethoxy-4-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,2-diethoxy-4-propylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-propylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxybenzene: Lacks the propyl group, making it less hydrophobic.
1,4-Diethoxy-2-propylbenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Diethoxy-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and propyl groups enhances its solubility in organic solvents and influences its reactivity in various chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
497156-82-8 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1,2-diethoxy-4-propylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
MQKBEPIFFKPRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC)OCC |
Origin of Product |
United States |
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